4-Methoxypyridin-3-OL hydrate 4-Methoxypyridin-3-OL hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13581492
InChI: InChI=1S/C6H7NO2.H2O/c1-9-6-2-3-7-4-5(6)8;/h2-4,8H,1H3;1H2
SMILES: COC1=C(C=NC=C1)O.O
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol

4-Methoxypyridin-3-OL hydrate

CAS No.:

Cat. No.: VC13581492

Molecular Formula: C6H9NO3

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxypyridin-3-OL hydrate -

Specification

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
IUPAC Name 4-methoxypyridin-3-ol;hydrate
Standard InChI InChI=1S/C6H7NO2.H2O/c1-9-6-2-3-7-4-5(6)8;/h2-4,8H,1H3;1H2
Standard InChI Key JPKYWUVHHIKISP-UHFFFAOYSA-N
SMILES COC1=C(C=NC=C1)O.O
Canonical SMILES COC1=C(C=NC=C1)O.O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

4-Methoxypyridin-3-OL hydrate belongs to the pyridine family, featuring a six-membered aromatic ring with nitrogen at position 1. The substitution pattern—methoxy (-OCH₃) at position 4 and hydroxyl (-OH) at position 3—confers unique electronic and steric properties. The hydrate form includes one water molecule per pyridine derivative, as indicated by the molecular formula C₆H₉NO₃. Key identifiers include:

PropertyValue
IUPAC Name4-methoxypyridin-3-ol; hydrate
CAS Number153199-54-3
Molecular FormulaC₆H₇NO₂·H₂O
Molecular Weight143.14 g/mol
SMILESCOC1=C(C=NC=C1)O.O
InChI KeyJPKYWUVHHIKISP-UHFFFAOYSA-N

The presence of both electron-donating (methoxy) and electron-withdrawing (hydroxyl) groups creates a polarized ring system, influencing its reactivity in substitution and coordination reactions .

Physicochemical Properties

Synthesis and Purification Strategies

Synthetic Pathways

The primary synthesis route involves the oxidation of 4-methoxypyridine. In a representative procedure, 4-methoxypyridine is treated with an oxidizing agent under controlled conditions to introduce the hydroxyl group at position 3. Alternative methods may leverage nitration followed by reduction, as seen in related pyridine derivatives . For instance, the synthesis of 3,4-diaminopyridine involves nitration of 4-methoxypyridine to 4-methoxy-3-nitropyridine, followed by amination and hydrogenation . While this pathway targets a different compound, it underscores the utility of nitro intermediates in functionalizing pyridine rings—a strategy potentially adaptable to 4-Methoxypyridin-3-OL hydrate synthesis.

Biological Activities and Mechanistic Insights

Antioxidant Properties

The compound’s hydroxyl group enables free radical scavenging, mitigating oxidative stress in biological systems. This activity is attributed to hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms, common among phenolic antioxidants. In vitro studies suggest potential applications in combating oxidative damage linked to neurodegenerative diseases, though in vivo validation remains pending.

Antimicrobial and Anti-inflammatory Effects

Preliminary research indicates inhibitory effects against bacterial pathogens, likely through interference with microbial enzymatic pathways or membrane integrity. Additionally, the compound may modulate inflammatory cytokines (e.g., TNF-α, IL-6), offering avenues for treating chronic inflammation. These properties align with broader trends in pyridine derivative research, where structural modifications tailor bioactivity .

Applications in Pharmaceutical and Industrial Contexts

Drug Discovery and Development

As a scaffold in medicinal chemistry, 4-Methoxypyridin-3-OL hydrate serves as a precursor for analogs with enhanced pharmacokinetic profiles. For instance, methoxy and hydroxyl groups are amenable to derivatization, enabling the synthesis of prodrugs or targeted therapies. The compound’s compatibility with cross-coupling reactions—such as Suzuki-Miyaura or Buchwald-Hartwig—further supports its utility in constructing complex pharmacophores.

Sustainable Synthesis Protocols

Emerging green chemistry approaches emphasize solvent recycling and catalyst recovery. A notable example involves vitamin E-derived surfactants in palladium-catalyzed reactions, reducing environmental impact while maintaining efficiency. Such protocols could be adapted to scale up 4-Methoxypyridin-3-OL hydrate production, aligning with industrial demands for eco-friendly processes.

Research Gaps and Future Directions

Mechanistic Studies

While antioxidant and antimicrobial activities are documented, the precise molecular targets remain uncharacterized. Future studies should employ proteomic or metabolomic profiling to identify interacting proteins or pathways, enabling rational drug design.

Industrial Scalability

Current synthesis methods, though effective, require optimization for cost-effective large-scale production. Continuous-flow reactors or biocatalytic methods may address yield and purity challenges, leveraging advances in process chemistry .

Therapeutic Validation

In vivo efficacy and toxicity studies are essential to translate in vitro findings into clinical applications. Collaborative efforts between academic and industrial researchers could accelerate preclinical development, particularly for inflammation-related disorders .

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